Cas no 81474-46-6 (Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate)

Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate structure
81474-46-6 structure
Product Name:Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate
Número CAS:81474-46-6
MF:C10H9BrO5
Megavatios:289.079462766647
MDL:MFCD00792457
CID:720096
PubChem ID:11449108
Update Time:2025-10-29

Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate Propiedades químicas y físicas

Nombre e identificación

    • Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate
    • 4-Bromo-7-methoxy-1,3-benzodioxole-5-carboxylicacidmethylester
    • METHYL 4-BROMO-7-METHOXY-BENZO[1,3]DIOXOLE-5-CARBOXYLATE
    • METHYL 2-BROMO-3,4-METHYLENEDIOXY-5-METHOXYBENZOATE
    • 2-BROMO-3,4-DIOXYMETHYLENE-5-METHYLOXYMETHYL BENZOATE
    • 4-BROMO-7-METHOXY-BENZO[1,3]DIOXOLE-5-CARBOXYLIC ACID METHYL ESTER
    • Methyl 4-bromo-7-methoxy-benzo[1,3]dioxole-5-
    • 1,3-Benzodioxole-5-carboxylic acid, 4-broMo-7-Methoxy-, Methyl ester
    • 4-bromo-7-methoxybenzo[1,3]dioxole-5-carboxylic acid methyl ester
    • methyl 4-bromo-7-methoxy-1,3-benzodioxole-5-carboxylate
    • Methyl 4-bromo-7-methoxybenzo-[d][1,3]dioxole-5-carboxylate
    • Benzoic acid, 2-bromo-5-methoxy-3,4-methylenedioxy-, methyl ester (6CI)
    • Methyl 4-bromo-7-methoxy-1,3-benzodioxole-5-carboxylate (ACI)
    • methyl 4-bromo-7-methoxy-2H-1,3-benzodioxole-5-carboxylate
    • AG-205/12761249
    • CS-0150510
    • methyl 2-bromo-5-methoxy-3,4-methylenedioxybenzoate
    • AKOS015888813
    • AC-9315
    • LBTTXOWOLNELBG-UHFFFAOYSA-N
    • 4-bromo-7-methoxy-1,3-benzodioxole-5-carboxylic acid methyl ester
    • SR-01000514828
    • Methyl4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate
    • AS-38030
    • SCHEMBL5360890
    • DB-056531
    • 81474-46-6
    • MFCD00792457
    • SR-01000514828-1
    • DTXSID90466277
    • MDL: MFCD00792457
    • Renchi: 1S/C10H9BrO5/c1-13-6-3-5(10(12)14-2)7(11)9-8(6)15-4-16-9/h3H,4H2,1-2H3
    • Clave inchi: LBTTXOWOLNELBG-UHFFFAOYSA-N
    • Sonrisas: O=C(C1C(Br)=C2C(OCO2)=C(OC)C=1)OC

Atributos calculados

  • Calidad precisa: 287.96300
  • Masa isotópica única: 287.96334g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 5
  • Recuento de átomos pesados: 16
  • Cuenta de enlace giratorio: 3
  • Complejidad: 272
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 2.3
  • Superficie del Polo topológico: 54Ų

Propiedades experimentales

  • Color / forma: White to Yellow Solid
  • Denso: 1.617±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto de fusión: 106.5 ºC
  • Punto de ebullición: 356.325 °C at 760 mmHg
  • Punto de inflamación: 169.299 °C
  • índice de refracción: 1.569                   
  • Disolución: Very 微溶 (0.2 g/L) (25 ºC),
  • PSA: 53.99000
  • Logp: 1.97300

Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate Información de Seguridad

  • Palabra de señal:Warning
  • Instrucciones de peligro: H302
  • Declaración de advertencia: P264;P270;P301+P312;P330
  • Condiciones de almacenamiento:Room temperature

Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate Datos Aduaneros

  • Código HS:2932999099
  • Datos Aduaneros:

    中国海关编码:

    2932999099

    概述:

    2932999099. 其他仅含氧杂原子的杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途

    Summary:

    2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Bromine Solvents: Acetic anhydride ;  4 h, reflux
Referencia
Synthesis, separation, and theoretical studies of chiral biphenyl lignans (α- and β-DDB)
Chang, Junbiao; et al, Helvetica Chimica Acta, 2003, 86(6), 2239-2246

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  2.5 h, 90 °C; 90 °C → rt
Referencia
Optimization of synthesis technology of dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylene dioxybiphenyl-2,2'-dicarboxylate
Yin, Shumei; et al, Qingdao Keji Daxue Xuebao, 2010, 31(1), 12-15

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  6 h, 105 °C
Referencia
Synthesis of unsymmetrical biphenyls as potent cytotoxic agents
Wu, Gang; et al, Bioorganic & Medicinal Chemistry Letters, 2008, 18(19), 5272-5276

Métodos de producción 4

Condiciones de reacción
Referencia
Improvement on synthesis of DDB
Xie, Ju-chong; et al, Guangzhou Huagong, 2013, 41(7), 104-106

Métodos de producción 5

Condiciones de reacción
1.1 Catalysts: Sulfuric acid Solvents: Methanol ;  rt → 80 °C; 8 h, 80 °C
2.1 Reagents: Potassium fluoride Solvents: Dimethylformamide ;  3 h, 110 - 120 °C
Referencia
The metabolism and excretion of 2-methylaminoethoxycarbonyl-4,4'-dimethoxy-5,6,5',6'-dimethylenedioxybiphenyl-2'-carboxylic acid (DDB-S) in rats and human
Yoo, Hye Hyun; et al, Rapid Communications in Mass Spectrometry, 2006, 20(13), 1981-1988

Métodos de producción 6

Condiciones de reacción
1.1 Catalysts: Potassium carbonate ,  Potassium sulfate
2.1 -
Referencia
Biphenyl derivatives, their preparation, and antihepatopathic agents containing them
, World Intellectual Property Organization, , ,

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  2.5 h, 80 - 95 °C
2.1 Reagents: Bromine Solvents: Chloroform ;  rt
Referencia
Synthesis of intermediates of bifendate
Liu, Yue-jin; et al, Shenyang Huagong Daxue Xuebao, 2013, 27(2), 123-125

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  1 h, 120 °C
2.1 Reagents: Iron ,  Bromine Solvents: Dichloromethane ;  -78 °C; -78 °C → 0 °C; 4 h, 0 °C
Referencia
Isolation, synthesis, and neurite outgrowth-promoting activity of illicinin A from the flowers of Illicium anisatum
Takaoka, Shigeki; et al, Tetrahedron, 2009, 65(40), 8354-8361

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Acetone
2.1 Reagents: Bromine Solvents: Acetic acid ;  12 - 15 °C; 2 h, rt
Referencia
Efficient synthesis of γ-DDB
Chang, Junbiao; et al, Bioorganic & Medicinal Chemistry Letters, 2004, 14(9), 2131-2136

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Bromine Solvents: Dichloromethane ;  40 °C; 1.5 h, 40 °C; 1 h, reflux
1.2 Solvents: Water ;  15 min, reflux; 15 min, reflux
2.1 -
Referencia
Improvement on synthesis of DDB
Xie, Ju-chong; et al, Guangzhou Huagong, 2013, 41(7), 104-106

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  12 h, 70 °C
1.2 Reagents: Hydrochloric acid Solvents: Methanol ;  2 h, rt
2.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin Solvents: Chloroform ;  24 h, rt
3.1 Reagents: Potassium fluoride Solvents: Dimethylformamide ;  overnight, 110 °C
Referencia
Multi-functionalization of gallic acid towards improved synthesis of α- and β-DDB
Alam, Ashraful; et al, Tetrahedron, 2005, 61(7), 1909-1918

Métodos de producción 12

Condiciones de reacción
1.1 -
2.1 Reagents: Bromine Solvents: Dichloromethane ;  40 °C; 1.5 h, 40 °C; 1 h, reflux
2.2 Solvents: Water ;  15 min, reflux; 15 min, reflux
3.1 -
Referencia
Improvement on synthesis of DDB
Xie, Ju-chong; et al, Guangzhou Huagong, 2013, 41(7), 104-106

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Potassium fluoride Solvents: Dimethylformamide ;  overnight, 110 °C
Referencia
Multi-functionalization of gallic acid towards improved synthesis of α- and β-DDB
Alam, Ashraful; et al, Tetrahedron, 2005, 61(7), 1909-1918

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Iron ,  Bromine Solvents: Dichloromethane ;  -78 °C; -78 °C → 0 °C; 4 h, 0 °C
Referencia
Isolation, synthesis, and neurite outgrowth-promoting activity of illicinin A from the flowers of Illicium anisatum
Takaoka, Shigeki; et al, Tetrahedron, 2009, 65(40), 8354-8361

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Potassium fluoride Solvents: Dimethylformamide ;  3 h, 110 - 120 °C
Referencia
The metabolism and excretion of 2-methylaminoethoxycarbonyl-4,4'-dimethoxy-5,6,5',6'-dimethylenedioxybiphenyl-2'-carboxylic acid (DDB-S) in rats and human
Yoo, Hye Hyun; et al, Rapid Communications in Mass Spectrometry, 2006, 20(13), 1981-1988

Métodos de producción 16

Condiciones de reacción
Referencia
Effect of carbon, silicon and aluminum on surface reaction of austenitic stainless steel powder during sintering
Wu, Yikun; et al, Advances in Powder Metallurgy & Particulate Materials, 1992, 353, 353-62

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: Potassium carbonate ;  80 - 90 °C
Referencia
Improved preparation of a biphenyldicarboxylate as glutamic-pyruvic transaminase inhibitor
, China, , ,

Métodos de producción 18

Condiciones de reacción
Referencia
Blocking group-directed diastereoselective total synthesis of (±)-α-noscapine
Ni, Jizhi; et al, Tetrahedron, 2011, 67(29), 5162-5167

Métodos de producción 19

Condiciones de reacción
1.1 -
2.1 -
3.1 Reagents: Bromine Solvents: Dichloromethane ;  40 °C; 1.5 h, 40 °C; 1 h, reflux
3.2 Solvents: Water ;  15 min, reflux; 15 min, reflux
4.1 -
Referencia
Improvement on synthesis of DDB
Xie, Ju-chong; et al, Guangzhou Huagong, 2013, 41(7), 104-106

Métodos de producción 20

Condiciones de reacción
1.1 Reagents: Bromine Solvents: Dibromomethane ,  1,2-Dichloroethane ;  5 h, 0 °C
2.1 Catalysts: Sulfuric acid Solvents: Methanol ;  rt → 80 °C; 8 h, 80 °C
3.1 Reagents: Potassium fluoride Solvents: Dimethylformamide ;  3 h, 110 - 120 °C
Referencia
The metabolism and excretion of 2-methylaminoethoxycarbonyl-4,4'-dimethoxy-5,6,5',6'-dimethylenedioxybiphenyl-2'-carboxylic acid (DDB-S) in rats and human
Yoo, Hye Hyun; et al, Rapid Communications in Mass Spectrometry, 2006, 20(13), 1981-1988

Métodos de producción 21

Condiciones de reacción
1.1 Reagents: Borax (B4Na2O7.10H2O) ,  Sodium hydroxide Solvents: Water ;  2 h, 25 °C; 25 °C
1.2 Reagents: Sulfuric acid ;  5 h, 25 °C
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  2.5 h, 80 - 95 °C
3.1 Reagents: Bromine Solvents: Chloroform ;  rt
Referencia
Synthesis of intermediates of bifendate
Liu, Yue-jin; et al, Shenyang Huagong Daxue Xuebao, 2013, 27(2), 123-125

Métodos de producción 22

Condiciones de reacción
1.1 Reagents: Borax (B4Na2O7.10H2O) Solvents: Ethanol ,  Water ;  30 min, rt
1.2 Reagents: Potassium carbonate ;  15 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
2.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  1 h, 120 °C
3.1 Reagents: Iron ,  Bromine Solvents: Dichloromethane ;  -78 °C; -78 °C → 0 °C; 4 h, 0 °C
Referencia
Isolation, synthesis, and neurite outgrowth-promoting activity of illicinin A from the flowers of Illicium anisatum
Takaoka, Shigeki; et al, Tetrahedron, 2009, 65(40), 8354-8361

Métodos de producción 23

Condiciones de reacción
1.1 -
2.1 -
3.1 Reagents: Bromine
Referencia
Biphenyl derivatives, their preparation, and antihepatopathic agents containing them
, World Intellectual Property Organization, , ,

Métodos de producción 24

Condiciones de reacción
1.1 Catalysts: Amberlyst 15E Solvents: Benzene ;  18 h, reflux
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  12 h, 70 °C
2.2 Reagents: Hydrochloric acid Solvents: Methanol ;  2 h, rt
3.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin Solvents: Chloroform ;  24 h, rt
4.1 Reagents: Potassium fluoride Solvents: Dimethylformamide ;  overnight, 110 °C
Referencia
Multi-functionalization of gallic acid towards improved synthesis of α- and β-DDB
Alam, Ashraful; et al, Tetrahedron, 2005, 61(7), 1909-1918

Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate Raw materials

Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate Preparation Products

Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate Proveedores

Suzhou Senfeida Chemical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:81474-46-6)4-BROMO-7-METHOXY-BENZO[1,3]DIOXOLE-5-CARBOXYLIC ACID METHYL ESTER
Número de pedido:sfd14805
Estado del inventario:in Stock
Cantidad:200kg
Pureza:99.9%
Información sobre precios actualizada por última vez:Friday, 19 July 2024 14:37
Precio ($):discuss personally
Correo electrónico:sales2@senfeida.com
Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:81474-46-6)Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate
Número de pedido:A13168
Estado del inventario:in Stock
Cantidad:1g/5g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 03:59
Precio ($):172.0/516.0
Correo electrónico:sales@amadischem.com
Proveedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:81474-46-6)4-BROMO-7-METHOXY-BENZO[1,3]DIOXOLE-5-CARBOXYLIC ACID METHYL ESTER
sfd14805
Pureza:99.9%
Cantidad:200kg
Precio ($):Informe
Amadis Chemical Company Limited
(CAS:81474-46-6)Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate
A13168
Pureza:99%/99%
Cantidad:1g/5g
Precio ($):172.0/516.0